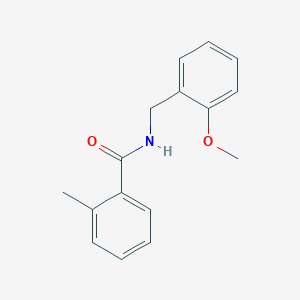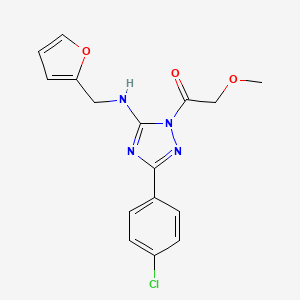![molecular formula C15H10ClN3O2 B5704097 4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide](/img/structure/B5704097.png)
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-2-indolinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-N-[(3-oxo-1H-indol-2-yl)imino]benzamide.
Reduction: Formation of 4-chloro-N-[(3-hydroxy-1H-indol-2-yl)amino]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, leading to diverse pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(3-hydroxy-1H-indol-2-yl)amino]benzamide
- 4-chloro-N-[(3-oxo-1H-indol-2-yl)imino]benzamide
- 4-chloro-N-[(3-methoxy-1H-indol-2-yl)imino]benzamide
Uniqueness
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide is unique due to the presence of both the chloro and hydroxy groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)15(21)19-18-14-13(20)11-3-1-2-4-12(11)17-14/h1-8,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMBMPACNADFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B5704016.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5704033.png)
![(2-METHYL-3-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5704034.png)
![N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)

![3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B5704099.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5704108.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
